4-(Difluoromethoxy)-2,5-difluorobenzoic acid
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Overview
Description
2,5-Difluoro-4-(difluoromethoxy)benzoic acid is a fluorinated aromatic compound with the molecular formula C8H4F4O3. This compound is characterized by the presence of two fluorine atoms and a difluoromethoxy group attached to a benzoic acid core. It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,5-difluorobenzoic acid with difluoromethyl ether under specific conditions to achieve the desired substitution .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluoro-4-(difluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms and the difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester or ether linkages in the compound can be hydrolyzed to form corresponding acids or alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2,5-Difluoro-4-(difluoromethoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-4-(difluoromethoxy)benzoic acid involves its interaction with molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with target molecules. This can lead to specific biological or chemical effects, depending on the context of its use .
Comparison with Similar Compounds
- 4-(Difluoromethoxy)benzoic acid
- 2,4-Difluorobenzoic acid
- 4-(Trifluoromethyl)benzoic acid
Comparison: Compared to these similar compounds, 2,5-Difluoro-4-(difluoromethoxy)benzoic acid is unique due to the specific positioning of the fluorine atoms and the difluoromethoxy group. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications .
Properties
Molecular Formula |
C8H4F4O3 |
---|---|
Molecular Weight |
224.11 g/mol |
IUPAC Name |
4-(difluoromethoxy)-2,5-difluorobenzoic acid |
InChI |
InChI=1S/C8H4F4O3/c9-4-2-6(15-8(11)12)5(10)1-3(4)7(13)14/h1-2,8H,(H,13,14) |
InChI Key |
JRLKUHVGWDDWHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)OC(F)F)F)C(=O)O |
Origin of Product |
United States |
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